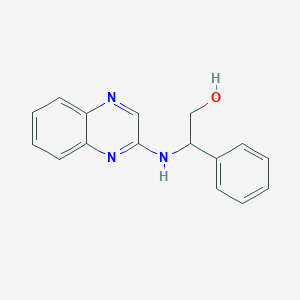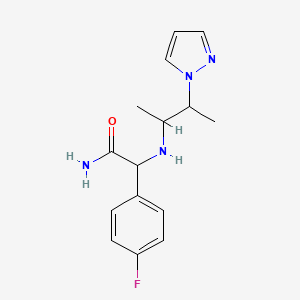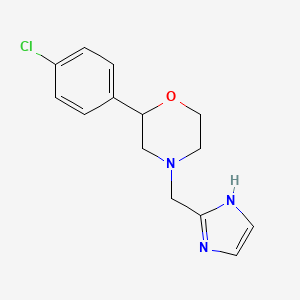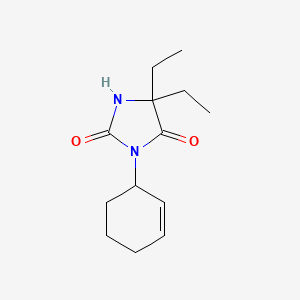![molecular formula C14H21N3O4S B7573756 2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B7573756.png)
2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide is a chemical compound that has been widely studied in the field of medicinal chemistry. It is commonly referred to as TATM or TATMA and is known for its potential use as a drug delivery system.
Scientific Research Applications
TATM has been extensively studied for its potential use in drug delivery systems. It has been shown to be an effective carrier for a variety of drugs, including anticancer drugs, antibiotics, and anti-inflammatory agents. TATM has also been studied for its potential use in gene therapy, as it can effectively deliver DNA to target cells.
Mechanism of Action
The mechanism of action of TATM involves its ability to cross cell membranes and deliver drugs or DNA to target cells. TATM is able to do this due to its unique chemical structure, which allows it to interact with cell membranes and be taken up by cells. Once inside the cell, TATM releases the drug or DNA payload, which can then exert its therapeutic effect.
Biochemical and Physiological Effects:
TATM has been shown to have minimal toxicity and is well-tolerated in animal studies. It has also been shown to have a low immunogenicity, making it an attractive candidate for drug delivery systems. TATM has been shown to be effective at delivering drugs to target cells, resulting in improved therapeutic outcomes.
Advantages and Limitations for Lab Experiments
The advantages of TATM for lab experiments include its ease of synthesis, low toxicity, and ability to effectively deliver drugs or DNA to target cells. However, TATM does have some limitations, including its potential to cause off-target effects and the need for further optimization to improve its efficacy.
Future Directions
There are several future directions for research on TATM. One area of interest is the development of TATM-based drug delivery systems for the treatment of cancer. TATM has been shown to be effective at delivering anticancer drugs to target cells, and further research in this area could lead to the development of more effective cancer treatments. Another area of interest is the use of TATM in gene therapy. TATM has shown promise as a gene delivery system, and further research in this area could lead to the development of new gene therapies for genetic diseases. Overall, the potential applications of TATM in medicine are vast, and further research is needed to fully explore its therapeutic potential.
In conclusion, TATM is a chemical compound that has been extensively studied for its potential use in drug delivery systems. Its ease of synthesis, low toxicity, and ability to effectively deliver drugs or DNA to target cells make it an attractive candidate for further research. While there are some limitations to its use, the potential applications of TATM in medicine are vast, and further research is needed to fully explore its therapeutic potential.
Synthesis Methods
The synthesis of TATM involves the reaction of 2-aminoacetamide with 2,3,5,6-tetramethylphenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography. The synthesis of TATM has been well-established, and the compound can be easily synthesized in the laboratory.
properties
IUPAC Name |
2-[(2-amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-8-5-9(2)11(4)14(10(8)3)22(20,21)17(6-12(15)18)7-13(16)19/h5H,6-7H2,1-4H3,(H2,15,18)(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGCMRIJRHWFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N(CC(=O)N)CC(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-methylbutyl)-1,3-dihydroisoindol-4-yl]-2-(4-oxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B7573676.png)
![1-[2-(2-Methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7573681.png)

![1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea](/img/structure/B7573686.png)
![2-[(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-N-pyridin-3-ylacetamide](/img/structure/B7573688.png)
![(6-chloro-3,4-dihydro-2H-chromen-3-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7573696.png)

![1-Ethyl-3-[1-[(5-methylpyrazin-2-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7573718.png)
![N-[[2-(pyridin-4-ylmethoxy)phenyl]methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7573730.png)
![6-[[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7573735.png)


![N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide](/img/structure/B7573763.png)
![3-(3-Chlorophenyl)-5-[6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573776.png)